HIV-1 Reverse Transcriptase Inhibition Potency: 1051U91 vs. Nevirapine
In the recombinant HIV-1 RT RNA-dependent DNA polymerase assay, the target compound 1051U91 exhibits an IC50 of 400 nM [1], whereas the benchmark clinical NNRTI nevirapine shows an IC50 of 84 nM under comparable assay conditions [2]. This represents a 4.8-fold lower potency, confirming that the 9-nitro substitution diminishes inhibitory activity relative to the dipyridodiazepinone scaffold, consistent with the general observation that C-ring substitution reduces potency [2].
| Evidence Dimension | In vitro inhibition of HIV-1 reverse transcriptase (IC50) |
|---|---|
| Target Compound Data | IC50 = 400 nM (1051U91) |
| Comparator Or Baseline | Nevirapine: IC50 = 84 nM |
| Quantified Difference | 4.8-fold less potent (400 nM vs. 84 nM) |
| Conditions | Recombinant HIV-1 RT RNA-directed DNA polymerase activity in vitro, pH 7.8, 22°C |
Why This Matters
This potency differential is critical for researchers selecting an NNRTI probe: 1051U91 provides a moderate-potency scaffold suitable for studying the impact of resistance mutations without the confounding effects of high intrinsic potency that could mask subtle resistance phenotypes.
- [1] RCSB PDB 1LW2: CRYSTAL STRUCTURE OF T215Y MUTANT HIV-1 REVERSE TRANSCRIPTASE IN COMPLEX WITH 1051U91. Deposited 2002. View Source
- [2] Hargrave, K.D., et al. J. Med. Chem. 1991, 34, 2231-2241. View Source
